Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(r)-3-(3-chlorophenyl)-3-hydroxypropanoic acid+methanolH2SO4Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of Methyl ®-3-(3-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ester moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure with a chlorine atom at the para position.
Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate: Similar structure with a bromine atom instead of chlorine.
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets
Biological Activity
Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11ClO3 and a molecular weight of approximately 216.65 g/mol. The compound features a hydroxypropanoate moiety and a chlorophenyl substituent, which contribute to its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and analgesic properties. The presence of the chlorophenyl group enhances its interaction with various biological targets, including enzymes and receptors.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |
Analgesic | Pain relief in animal models | , |
Enzyme inhibition | Interaction with metabolic enzymes | , |
The biological activity of this compound can be attributed to its ability to bind effectively to specific targets. The chlorophenyl group enhances binding affinity, while the hydroxypropanoate moiety can participate in hydrogen bonding. This structural configuration allows the compound to modulate various biochemical pathways involved in inflammation and pain perception.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, showing a dose-dependent decrease in TNF-α and IL-6 production, suggesting its potential as an anti-inflammatory agent .
- Analgesic Activity : In an animal model of acute pain, administration of this compound resulted in significant pain relief compared to control groups. The analgesic effects were evaluated using the hot plate test, where treated animals exhibited increased latency to respond to thermal stimuli .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. Following intraperitoneal administration in rats, peak plasma concentrations were achieved within 30 minutes, with a half-life of approximately 2 hours. The compound demonstrated good brain penetration, which is crucial for central nervous system activity .
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl (3R)-3-(3-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
YVNZOWCPXSCKBU-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)Cl)O |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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